Fmoc-Dap(Dde)-OH
Overview
Description
Fmoc-Dap(Dde)-OH is a derivative of the amino acid 2,3-diaminopropanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino groups during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-Dap(Dde)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide sequences it is incorporated into during synthesis . These sequences play crucial roles in various biological processes, depending on their composition and structure .
Mode of Action
this compound interacts with its targets through a process known as self-assembly . This process is driven by various forces, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the peptide sequences it forms. These peptides can influence a variety of pathways, leading to diverse downstream effects . For instance, Fmoc-modified biomolecules with substantial aromatic moieties in their side-chains, such as Fmoc-β-(2-naphthyl)-alanine, can promote self-assembly by forming π-π interactions both between Fmoc groups and side-chain phenyl rings .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its incorporation into peptide sequences and the subsequent biochemical interactions .
Result of Action
The molecular and cellular effects of this compound’s action are determined by the specific peptide sequences it forms. For example, Fmoc-K3 hydrogel, a derivative of this compound, has been shown to support cell adhesion, survival, and duplication .
Biochemical Analysis
Biochemical Properties
Fmoc-Dap(Dde)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This interaction is crucial for the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels
Transport and Distribution
It could interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap(Dde)-OH typically involves the protection of the amino groups of 2,3-diaminopropanoic acid. The Fmoc group is introduced to protect the α-amino group, while the Dde group is used to protect the side-chain amino group. The reaction conditions often involve the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of automated peptide synthesizers allows for efficient and reproducible synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Dap(Dde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine or piperazine/DBU solutions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine or piperazine/DBU solutions are commonly used for the rapid and efficient removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the Fmoc and Dde groups have been selectively removed to allow for further elongation of the peptide chain .
Scientific Research Applications
Fmoc-Dap(Dde)-OH has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Fmoc-Dab(Dde)-OH: Similar structure but with a different side chain.
Fmoc-Orn(Dde)-OH: Contains an ornithine residue instead of diaminopropanoic acid.
Uniqueness
Fmoc-Dap(Dde)-OH is unique due to its specific protecting groups that allow for selective deprotection and efficient peptide synthesis. The combination of Fmoc and Dde groups provides a balance between stability and reactivity, making it a valuable tool in SPPS .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPBZQFNSMWQIL-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673970 | |
Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247127-51-1 | |
Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.